ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a phenyl group at position 3, an ethyl carboxylate moiety at position 1, and a 4-phenylbutanamido group at position 4. The thienopyridazine system combines sulfur and nitrogen heteroatoms, which can enhance electronic diversity and binding interactions in biological systems. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX ensuring accurate refinement and validation .
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-25(31)22-19-16-33-23(26-20(29)15-9-12-17-10-5-3-6-11-17)21(19)24(30)28(27-22)18-13-7-4-8-14-18/h3-8,10-11,13-14,16H,2,9,12,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJKDQEFJPYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Amido Group: The amido group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thieno[3,4-d]pyridazine core distinguishes this compound from related heterocycles, such as thieno[2,3-d]pyrimidin-4-one derivatives (e.g., compounds in European Patent EP4124539A1) . Key differences include:
- Pyridazine vs. Pyrimidinone: The pyridazine ring (two adjacent nitrogen atoms) contrasts with the pyrimidinone system (two nitrogen atoms separated by a carbon and a ketone group).
- Ring Fusion: The thieno[3,4-d]pyridazine fusion pattern differs from thieno[2,3-d]pyrimidinones, affecting molecular planarity and steric interactions.
Substituent Analysis
- Position 1 : The ethyl carboxylate group in the target compound contrasts with substituents like halides or alkyl chains in other derivatives. Carboxylates may improve solubility or act as prodrug motifs.
- Position 5 : The 4-phenylbutanamido group introduces a flexible, lipophilic chain absent in simpler analogs. This could enhance membrane permeability or target engagement compared to shorter amides.
Research Findings and Limitations
Crystallographic and Validation Methods
The SHELX software suite and structure-validation protocols are critical for confirming the geometry of such complex heterocycles.
Data Gaps
The evidence lacks direct comparative data (e.g., IC50 values, solubility, or pharmacokinetic parameters) between the target compound and its analogs. Further studies are required to elucidate structure-activity relationships (SAR).
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridazine class of heterocycles, characterized by a thieno ring fused with a pyridazine moiety. The presence of various functional groups, including an amide and a carboxylate, contributes to its biological activity.
Chemical Formula: CHNO
Molecular Weight: 350.40 g/mol
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of thienopyridazine derivatives, including this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus: 12.5 | Escherichia coli: ≥200 |
| 2 | Bacillus subtilis: 25 | Salmonella typhi: ≥200 |
These results indicate that modifications in the side chains can enhance or diminish antibacterial efficacy, suggesting structure-activity relationships that warrant further investigation .
Anticancer Activity
Thienopyridazine derivatives have also been evaluated for their anticancer potential. The compound has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. Specific studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Mechanism of Action:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways.
- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells.
- Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor growth in xenograft models.
Study 1: Antibacterial Efficacy
A comprehensive study conducted by Al-Fateh University investigated the antibacterial effects of various thienopyridine derivatives, including the target compound. The results revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria while showing variable effects against Gram-negative strains .
Study 2: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thienopyridazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The lead compound demonstrated significant inhibition of cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
